N-Hydroxybiphenyl-4-carbimidoyl Chloride

Description

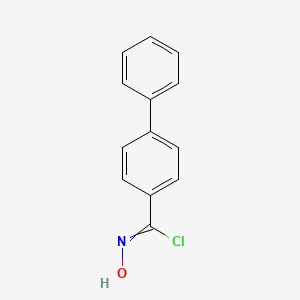

N-Hydroxybiphenyl-4-carbimidoyl Chloride is a specialized organic compound characterized by a biphenyl core substituted at the para position with a hydroxylamine-derived carbimidoyl chloride group (Cl–N=C–O–). This structure confers unique reactivity, particularly in nucleophilic substitution and coordination chemistry. While direct data on this compound are absent in the provided evidence, its properties can be inferred from structurally related N-hydroxy aryl carbimidoyl chlorides, such as methoxy- and methyl-substituted analogs . The biphenyl moiety introduces steric bulk and enhanced aromatic stacking compared to simpler phenyl derivatives, influencing solubility, stability, and synthetic applications.

Properties

IUPAC Name |

N-hydroxy-4-phenylbenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-13(15-16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTSANSJHYNRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxybiphenyl-4-carbimidoyl Chloride typically involves the reaction of biphenyl-4-carboxylic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then treated with thionyl chloride to yield this compound . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxybiphenyl-4-carbimidoyl Chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted biphenyl derivatives .

Scientific Research Applications

N-Hydroxybiphenyl-4-carbimidoyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxybiphenyl-4-carbimidoyl Chloride involves its reactivity with various biological and chemical targets. The compound can interact with enzymes and proteins, leading to modifications in their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Hydroxybiphenyl-4-carbimidoyl Chloride with its analogs, focusing on substituent effects, physicochemical properties, and spectral data.

Substituent Effects on Physicochemical Properties

Key differences arise from substituents on the aromatic ring:

*Note: Data for this compound are inferred due to absence in evidence.

- Molecular Weight : The biphenyl derivative’s molecular weight is higher than methyl/methoxy analogs due to the additional benzene ring.

- Melting Points : While exact values are unavailable, analogs in (e.g., pyridine derivatives with chloro substituents) exhibit melting points of 268–287°C, suggesting that biphenyl derivatives may similarly display elevated melting points due to increased aromatic interactions .

- Spectral Features :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.